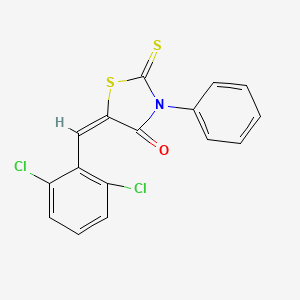![molecular formula C7H10N2O3 B11672211 (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-{[(2-Hydroxyethyl)amino]methyliden}pyrrolidin-2,4-dion ist eine heterocyclische Verbindung mit einer einzigartigen Struktur, die einen Pyrrolidinring und eine Hydroxyethylaminogruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3Z)-3-{[(2-Hydroxyethyl)amino]methyliden}pyrrolidin-2,4-dion beinhaltet typischerweise die Reaktion von Pyrrolidin-2,4-dion mit 2-Hydroxyethylamin unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei die Temperatur bei etwa 60-80 °C gehalten wird. Das Reaktionsgemisch wird mehrere Stunden gerührt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von (3Z)-3-{[(2-Hydroxyethyl)amino]methyliden}pyrrolidin-2,4-dion unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten. Die Verwendung von Katalysatoren wie Triphenylphosphinoxid kann die Effizienz der Reaktion weiter verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
(3Z)-3-{[(2-Hydroxyethyl)amino]methyliden}pyrrolidin-2,4-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyethylgruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um ein gesättigteres Derivat zu bilden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen, die an den Pyrrolidinring gebunden sind .
Wissenschaftliche Forschungsanwendungen
(3Z)-3-{[(2-Hydroxyethyl)amino]methyliden}pyrrolidin-2,4-dion hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von (3Z)-3-{[(2-Hydroxyethyl)amino]methyliden}pyrrolidin-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxyethylaminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so ihre Funktion beeinflussen. Die Verbindung kann auch mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen .
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrrolidine ring .
Wissenschaftliche Forschungsanwendungen
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidin-2,4-dion: Ein einfacheres Analog ohne die Hydroxyethylaminogruppe.
N-Hydroxyethylpyrrolidin: Eine Verbindung mit ähnlicher Struktur, aber ohne die Dion-Funktionalität.
Pyrrolidin-2,5-dion: Ein weiteres Analog mit einer anderen Position der Carbonylgruppen.
Einzigartigkeit
(3Z)-3-{[(2-Hydroxyethyl)amino]methyliden}pyrrolidin-2,4-dion ist einzigartig aufgrund des Vorhandenseins sowohl der Hydroxyethylaminogruppe als auch der Pyrrolidin-2,4-dion-Struktur. Diese Kombination verleiht ihr unterschiedliche chemische und biologische Eigenschaften und macht sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3-hydroxy-4-(2-hydroxyethyliminomethyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C7H10N2O3/c10-2-1-8-3-5-6(11)4-9-7(5)12/h3,10-11H,1-2,4H2,(H,9,12) |
InChI-Schlüssel |
ZPAKXMHYQZJCCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)N1)C=NCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672128.png)
![1-{11-[4-(diethylamino)phenyl]-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B11672131.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11672139.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672172.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)

![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11672217.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
